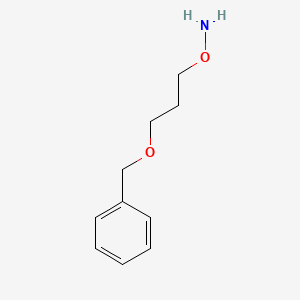

O-(3-(Benzyloxy)propyl)hydroxylamine

Description

BenchChem offers high-quality O-(3-(Benzyloxy)propyl)hydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-(3-(Benzyloxy)propyl)hydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

O-(3-phenylmethoxypropyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c11-13-8-4-7-12-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMMPNPCPOWXIMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10553870 | |

| Record name | O-[3-(Benzyloxy)propyl]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114809-62-0 | |

| Record name | O-[3-(Benzyloxy)propyl]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational Context Within Hydroxylamine Chemistry

Hydroxylamine (B1172632) (NH₂OH) is an inorganic compound that can be viewed as a hybrid of ammonia (B1221849) and water. wikipedia.org Its derivatives are broadly classified based on the substitution pattern on the nitrogen or oxygen atom. O-substituted hydroxylamines, such as O-(3-(Benzyloxy)propyl)hydroxylamine, are characterized by an organic substituent attached to the oxygen atom, creating a stable N-O bond that is central to their chemical reactivity. ontosight.ai

These compounds serve as valuable building blocks in modern organic chemistry. researchgate.net The presence of the -ONH₂ functional group allows them to participate in a variety of transformations. A primary application is in the formation of oximes through reaction with aldehydes and ketones. wikipedia.orgbritannica.com Oximes are critical intermediates in the synthesis of more complex molecules, including polymers like Nylon-6 and various pharmaceuticals. wikipedia.orgbritannica.com Furthermore, O-substituted hydroxylamines have gained prominence as potent electrophilic aminating agents, capable of facilitating the formation of carbon-nitrogen (C-N), nitrogen-nitrogen (N-N), oxygen-nitrogen (O-N), and sulfur-nitrogen (S-N) bonds, often without the need for expensive metal catalysts. researchgate.netrsc.org

The fundamental properties of O-(3-(Benzyloxy)propyl)hydroxylamine are summarized in the table below.

| Property | Value |

| CAS Number | 114809-62-0 |

| Molecular Formula | C₁₀H₁₅NO₂ |

| Molecular Weight | 181.23 g/mol |

| Boiling Point | 307.5°C at 760 mmHg |

| Density | 1.055 g/cm³ |

| Flash Point | 149.7°C |

| Refractive Index | 1.518 |

Historical Perspective on O Substituted Hydroxylamine Research

The study of hydroxylamine (B1172632) and its derivatives dates back to the late 19th century. However, the exploration of O-substituted hydroxylamines as versatile synthetic reagents is a more recent development. Initially, research focused on the fundamental reactions of the parent hydroxylamine molecule. wikipedia.orgbritannica.com Over time, chemists began to explore how substituting the oxygen atom could modulate the compound's reactivity and open new synthetic pathways.

A significant advancement in this area was the recognition of their potential as aminating agents. rsc.org Reagents such as hydroxylamine-O-sulfonic acid (HOSA) demonstrated the capacity to transfer an amino group (-NH₂) to various nucleophiles. researchgate.net This discovery spurred the development of a wide array of O-substituted hydroxylamines with different leaving groups on the oxygen, designed to fine-tune their reactivity for specific synthetic challenges. rsc.org The development of efficient, one-pot preparations and methods for synthesizing these compounds, such as the O-alkylation of N-hydroxy compounds followed by deprotection, has made them more accessible for widespread use in both academic and industrial research. researchgate.netgoogle.com These synthetic advances have been crucial in transitioning O-substituted hydroxylamines from chemical curiosities to indispensable tools in the synthetic chemist's toolbox. acs.org

Current Research Landscape and Emerging Areas of Investigation

Alkylation Strategies for Hydroxylamine Derivatization

Alkylation strategies are a cornerstone in the synthesis of O-substituted hydroxylamines. These methods involve the reaction of a hydroxylamine derivative, acting as a nucleophile, with an appropriate alkylating agent. The choice of protecting groups on the hydroxylamine nitrogen is crucial for controlling the regioselectivity (N- vs. O-alkylation) and preventing overalkylation.

Direct alkylation of hydroxylamine with an alkyl halide, such as 3-(benzyloxy)propyl bromide, represents the most straightforward conceptual approach. In this reaction, hydroxylamine attacks the electrophilic carbon of the alkylating agent. However, this method is often complicated by a lack of selectivity. Hydroxylamine is a bidentate nucleophile, possessing nucleophilic sites at both the nitrogen and oxygen atoms. Furthermore, the primary product, an O-alkylhydroxylamine, can undergo subsequent alkylation on the nitrogen atom to yield N,O-dialkylated and even N,N,O-trialkylated products. This often results in a mixture of products, making purification difficult and lowering the yield of the desired O-monoalkylated compound. Consequently, direct alkylation is less commonly employed in favor of methods that utilize protected hydroxylamine derivatives to ensure selective O-alkylation.

To overcome the challenges of direct alkylation, O,N-diprotected hydroxylamines are frequently used. A notable example involves the use of N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)₂NOH). This reagent can be effectively O-alkylated with alkyl bromides, and the subsequent removal of the Boc protecting groups under acidic conditions yields the desired O-alkylhydroxylamine hydrochloride. This method avoids the use of hazardous reagents like hydrazine (B178648), which is common in other deprotection steps. acs.org

The reaction proceeds by deprotonation of (Boc)₂NOH with a suitable base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or Hünig's base (DIPEA), followed by nucleophilic substitution with the alkyl halide. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF).

Table 1: Synthesis of O-Alkylhydroxylamines via Alkylation of (Boc)₂NOH

| Step | Reagents and Conditions | Product | Ref |

|---|---|---|---|

| 1. Alkylation | R-Br, (Boc)₂NOH, DIPEA or DBU, DMF, 25-50°C | R-ON(Boc)₂ | acs.org |

A similar strategy employs tert-butyl N-hydroxycarbamate (N-Boc-hydroxylamine). O-alkylation of this mono-protected hydroxylamine with alkyl methanesulfonates, followed by acidic deprotection, provides a direct route to O-substituted hydroxylamines. google.com

Another synthetic route involves the use of doubly protected hydroxylamine derivatives such as N-(benzyloxy)-4-toluenesulfonamide. In this approach, the nitrogen atom is protected by both a benzyloxy and a tosyl group. The synthesis would proceed via N-alkylation with an appropriate electrophile, such as 3-(benzyloxy)propyl bromide, in the presence of a base. The tosyl group activates the nitrogen for alkylation by enabling deprotonation to form an amide anion, while also preventing overalkylation due to its strong electron-withdrawing nature. organic-chemistry.org

Following N-alkylation, a two-step deprotection would be necessary. The tosyl group is notoriously difficult to remove but can be cleaved under reductive conditions, for instance, using samarium diiodide or via electrochemical methods. researchgate.netionike.com Subsequently, the N-benzyloxy group would be removed, typically by catalytic hydrogenation, to yield the final O-alkylated product. This multi-step process makes this route less direct compared to other methods.

A highly effective and widely used method for the synthesis of O-alkylhydroxylamines involves the alkylation of N-hydroxyphthalimide, a stable and easily handled O-protected hydroxylamine equivalent. This approach often utilizes the Mitsunobu reaction. researchgate.netnih.govnih.gov In this reaction, an alcohol, such as 3-(benzyloxy)propan-1-ol, is coupled with N-hydroxyphthalimide in the presence of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). researchgate.netnih.gov

The reaction proceeds with the formation of an intermediate phosphonium (B103445) salt, which activates the alcohol's hydroxyl group for nucleophilic attack by N-hydroxyphthalimide. This forms an N-alkoxyphthalimide intermediate. The phthalimide (B116566) protecting group is then cleaved, typically by treatment with hydrazine or methylhydrazine, to release the free O-alkylhydroxylamine. nih.govionike.com

Table 2: Synthesis of O-(3-(Benzyloxy)propyl)hydroxylamine via Mitsunobu Reaction

| Step | Starting Materials | Reagents and Conditions | Intermediate/Product | Ref |

|---|---|---|---|---|

| 1. Mitsunobu Coupling | 3-(Benzyloxy)propan-1-ol, N-Hydroxyphthalimide | PPh₃, DEAD, THF, 0°C to rt | N-(3-(Benzyloxy)propoxy)phthalimide | nih.gov |

Alternatively, N-hydroxyphthalimide can be alkylated directly with alkyl halides using a base like DBU in a solvent such as DMSO. ionike.com

Reductive Approaches to Hydroxylamine Formation

Reductive methods provide an alternative pathway to hydroxylamines, starting from compounds with nitrogen in a higher oxidation state, such as oximes or nitrones.

The reduction of oximes is a valuable method for preparing hydroxylamines. For the synthesis of O-(3-(Benzyloxy)propyl)hydroxylamine, a suitable precursor would be 3-(benzyloxy)propanal (B121202) oxime. This oxime can be readily prepared by the condensation of 3-(benzyloxy)propanal with hydroxylamine. researchgate.net

Once formed, the oxime can be reduced to the corresponding hydroxylamine. Care must be taken in selecting the reducing agent to avoid over-reduction to the primary amine, which involves cleavage of the N-O bond. Milder reducing agents such as sodium cyanoborohydride (NaBH₃CN) are often effective for this transformation. Catalytic hydrogenation using specific catalysts can also be employed.

Table 3: Synthesis of O-(3-(Benzyloxy)propyl)hydroxylamine via Oxime Reduction

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Ref |

|---|---|---|---|---|

| 1. Oximation | 3-(Benzyloxy)propanal | NH₂OH·HCl, Base (e.g., Pyridine), EtOH | 3-(Benzyloxy)propanal oxime | researchgate.net |

Similarly, nitrones can serve as precursors to N,O-disubstituted hydroxylamines. The reduction of a nitrone bearing the O-(3-(benzyloxy)propyl) group would yield an N-substituted derivative of the target compound.

Asymmetric Reduction Methods for N,O-Disubstituted Hydroxylamines

The catalytic reduction of oximes and related C=N bonds represents a direct and atom-economical route to chiral hydroxylamines. However, this transformation is challenging due to the difficulty in selectively reducing the C=N bond without cleaving the labile N-O bond, which would lead to the corresponding primary amine as an over-reduction byproduct. nih.govnih.gov Significant progress has been made in developing catalytic systems that can achieve high chemoselectivity and enantioselectivity.

Recent breakthroughs have demonstrated the efficacy of transition-metal-based homogeneous catalysts. For instance, iridium-based catalysts have been successfully employed for the asymmetric hydrogenation of oxime substrates, yielding chiral hydroxylamines with high enantiomeric ratios and excellent chemoselectivity. incatt.nl One notable system uses a cyclometalated Cp*Ir(III) catalyst, which, in the presence of a strong Brønsted acid, can achieve high turnover numbers (up to 4000) and selectivities (up to 98:2 e.r.). incatt.nl The acid is believed to activate the oxime substrate by protonating the nitrogen atom, facilitating the subsequent hydrogenation steps. incatt.nl

In addition to noble metals, earth-abundant metals have emerged as viable catalysts. A recently developed nickel-catalyzed system facilitates the asymmetric reduction of various ketoximes under hydrogen pressure. mdpi.comincatt.nl This method demonstrates broad functional group tolerance, including aryl halides and nitro groups, providing the desired N,O-disubstituted hydroxylamines in excellent yields (up to 99%) and enantioselectivities (up to 99% e.e.). mdpi.com The reaction conditions for certain substrates, such as ortho-substituted aryl ketoximes, can be optimized by adjusting the catalyst and solvent system. mdpi.com

The asymmetric hydrogenation of nitrones also provides a pathway to chiral hydroxylamines. researchgate.net Rhodium(III) catalysts derived from TsDPEN have been shown to effectively catalyze the hydrogenation and transfer hydrogenation of nitrones, producing chiral products with up to 99% yield and >99% ee. researchgate.net

| Catalyst System | Substrate Type | Reductant | Key Features | Yield | Enantioselectivity (e.e. or e.r.) | Ref |

| Iridium-Cp* Complex | Oximes | H₂ | High chemoselectivity and turnover numbers. | High | up to 98:2 e.r. | incatt.nl |

| Ni/(R,R)-QuinoxP* | Ketoximes | H₂ (50 bar) | Earth-abundant metal; broad functional group tolerance. | up to 99% | up to 99% e.e. | mdpi.com |

| Rh(III)-TsDPEN Complex | Nitrones | H₂ or HCOOH/NEt₃ | Effective for both hydrogenation and transfer hydrogenation. | up to 99% | >99% e.e. | researchgate.net |

Addition Reactions Involving Hydroxylamine Nucleophiles

Addition to Activated Carbon-Carbon Multiple Bonds

Hydroxylamine derivatives can act as nucleophiles in addition reactions to carbon-carbon multiple bonds that are activated by electron-withdrawing groups, a process commonly known as a Michael or conjugate addition. dalalinstitute.comacs.org This reaction is a powerful tool for C-N and C-O bond formation. Simple alkenes are generally not susceptible to nucleophilic attack, but the presence of activating groups such as esters, nitriles, or sulfones renders the β-carbon electrophilic and prone to addition. dalalinstitute.combhu.ac.in

In these reactions, the hydroxylamine can react as either an N-nucleophile or an O-nucleophile. The regioselectivity can often be controlled by the specific hydroxylamine derivative used (e.g., protection of the nitrogen or oxygen) and the reaction conditions. For example, a copper-catalyzed hydroamination of acrylates has been developed using hydroxylamines as electrophilic amination reagents, which proceeds through an "umpolung" strategy to afford α-amino acids. researchgate.net This demonstrates the versatility of hydroxylamine reagents in reactions with activated alkenes. researchgate.net The conjugate addition of hydroxylamines to activated alkynes has also been explored, providing access to functionalized enamines and other vinyl-substituted products. acs.org

Stereoselective Addition Processes

Achieving stereocontrol in the nucleophilic addition of hydroxylamines is a key objective for synthesizing chiral molecules. The stereochemical outcome of these reactions is influenced by factors such as the structure of the substrate and nucleophile, the presence of chiral catalysts or auxiliaries, and the reaction conditions. numberanalytics.com

Stereoselective conjugate additions can be achieved using chiral catalysts to control the facial selectivity of the nucleophilic attack on the prochiral alkene. This approach is crucial for the synthesis of enantiomerically pure compounds. numberanalytics.com An example of a highly stereoselective process is the copper-catalyzed borylamination of α,β-unsaturated esters. researchgate.net This reaction utilizes hydroxylamines and a boron reagent (B₂pin₂) to deliver β-boryl-α-amino acid derivatives with high anti-diastereoselectivity (up to >99:1). The use of a chiral phosphoramidite (B1245037) ligand can induce enantioselectivity, leading to optically active products. researchgate.net These stereochemically defined products are valuable intermediates that can be transformed into various β-functionalized α-amino acids. researchgate.net

Advanced Catalytic Methods in Hydroxylamine Synthesis

Palladium-Catalyzed O-Allylic Substitution of Oximes

Palladium catalysis offers a powerful method for forming C-O bonds, and this has been extended to the synthesis of O-allylated oxime ethers, which are direct precursors to O-substituted hydroxylamines. In this reaction, an oxime acts as an oxygen nucleophile, attacking a π-allyl palladium complex generated in situ from an allylic precursor, such as an allylic carbonate or acetate. organic-chemistry.orgnih.gov

The reaction of oximes with allylic carbonates in the presence of a palladium(0) catalyst, such as Pd(PPh₃)₄, selectively affords linear O-allylated oxime ethers without the need for an external base. nih.gov In contrast, when using allylic acetates, a base is typically required to facilitate the reaction. nih.gov This methodology provides a regioselective route to linear allylic oxime ethers. organic-chemistry.orgorganic-chemistry.org Furthermore, a catalytic asymmetric synthesis of allylic N,O-disubstituted hydroxylamines has been developed starting from conjugated dienes. The process involves an asymmetric hydroaminoxylation, where an oxime nucleophile is used under palladium catalysis to generate a chiral allylic oxime, which is subsequently reduced to the final product. nih.govmdpi.com

Copper-Catalyzed Hydroamination Pathways

Copper-catalyzed hydroamination has become a robust and versatile strategy for amine synthesis, utilizing hydroxylamine esters as electrophilic amine sources. nih.gov This approach is particularly effective for the hydroamination of both alkenes and alkynes. The general mechanism involves the generation of a copper(I) hydride (CuH) species, which adds across the unsaturated C-C bond to form a copper-alkyl or copper-vinyl intermediate. nih.govrsc.org This intermediate is then intercepted by an electrophilic hydroxylamine ester (e.g., an O-benzoyl hydroxylamine) to form the C-N bond and regenerate a copper(I) species, completing the catalytic cycle. nih.gov

This methodology allows for the synthesis of a wide range of amine products from readily available starting materials. For instance, the CuH-catalyzed hydroamination of styrenes produces enantioenriched benzylic amines. nih.gov The application has also been extended to alkynes, where reaction conditions can be tuned to selectively produce enamines or alkylamines. rsc.orgnih.gov In the absence of a proton source, the vinylcopper intermediate reacts directly with the hydroxylamine ester to yield an enamine. nih.govnih.gov In the presence of an alcohol, a reductive hydroamination cascade occurs, leading to the formation of α-chiral or linear alkylamines. nih.gov

| Catalytic Method | Catalyst / Reagents | Substrate | Product Type | Key Features | Ref |

| Pd-Catalyzed O-Allylic Substitution | Pd(PPh₃)₄ | Oxime + Allylic Carbonate | O-Allylated Oxime Ether | High regioselectivity for linear product; base-free. | nih.gov |

| Pd-Catalyzed Hydroaminoxylation | Pd-catalyst / Chiral Ligand | Conjugated Diene + Oxime | Chiral Allylic Hydroxylamine | Asymmetric synthesis via an allylic oxime intermediate. | nih.govmdpi.com |

| CuH-Catalyzed Hydroamination | Cu-catalyst / Hydrosilane | Styrene + Hydroxylamine Ester | Chiral Benzylic Amine | Enantioselective C-N bond formation. | nih.gov |

| CuH-Catalyzed Hydroamination | Cu-catalyst / Hydrosilane | Alkyne + Hydroxylamine Ester | Enamine or Alkylamine | Product selectivity controlled by presence of an alcohol. | nih.govrsc.orgnih.gov |

Applications of O 3 Benzyloxy Propyl Hydroxylamine in Advanced Organic Synthesis and Chemical Probe Development

Strategic Building Blocks for Complex Molecules

The chemical architecture of O-(3-(Benzyloxy)propyl)hydroxylamine makes it an invaluable precursor for the synthesis of diverse and complex molecular frameworks. The nucleophilic nature of the hydroxylamine (B1172632) group, combined with the latent functionality of the benzyloxypropyl chain, provides a powerful tool for synthetic chemists.

Precursors for Nitrogen-Containing Heterocycles (e.g., Isoxazoles, Isoxazolidines, Benzimidazoles)

O-substituted hydroxylamines are well-established reagents in the synthesis of nitrogen-containing heterocycles. While specific literature detailing the use of O-(3-(Benzyloxy)propyl)hydroxylamine is emerging, its application can be confidently inferred from the extensive body of work on analogous compounds.

Isoxazoles: The synthesis of isoxazoles, five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms, can be achieved through the reaction of hydroxylamine derivatives with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. youtube.comorganic-chemistry.org The reaction with a 1,3-dicarbonyl compound proceeds through the formation of an imine with one carbonyl group, followed by an intramolecular attack of the hydroxyl group on the second carbonyl and subsequent dehydration to form the aromatic ring. youtube.com O-(3-(Benzyloxy)propyl)hydroxylamine can serve as the hydroxylamine source in this reaction, leading to the formation of N-substituted isoxazoles where the N-(3-(benzyloxy)propyl) group can be further functionalized after deprotection of the benzyl (B1604629) ether.

Isoxazolidines: These saturated five-membered rings are typically synthesized via 1,3-dipolar cycloaddition reactions of nitrones with alkenes. nih.gov O-(3-(Benzyloxy)propyl)hydroxylamine can be a precursor to the required nitrone. Oxidation of the hydroxylamine or its condensation with an aldehyde or ketone would yield a nitrone bearing the benzyloxypropyl group. This nitrone can then react with various alkenes to produce a library of substituted isoxazolidines, which are important scaffolds in medicinal chemistry and natural product synthesis. nih.govnih.gov

Benzimidazoles: While less common, the construction of benzimidazole (B57391) rings can involve hydroxylamine derivatives. The synthesis typically involves the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its equivalent. In specialized synthetic routes, the nitrogen atom from a hydroxylamine derivative can be incorporated into the heterocyclic ring system.

The utility of O-(3-(Benzyloxy)propyl)hydroxylamine in these syntheses is enhanced by the presence of the benzyloxypropyl group, which can influence the solubility and reactivity of the intermediates and can be deprotected at a later stage to reveal a primary alcohol for further chemical modification.

Synthesis of N-Hydroxyamides and Hydroxamic Acids

N-hydroxyamides and hydroxamic acids are important functional groups in many biologically active molecules, largely due to their ability to chelate metal ions. researchgate.net The synthesis of these moieties often involves the acylation of a hydroxylamine derivative. nih.govnih.gov

O-(3-(Benzyloxy)propyl)hydroxylamine can be readily acylated by activated carboxylic acids (such as acid chlorides or anhydrides) or through peptide coupling reactions to yield the corresponding O-protected N-hydroxyamides. nih.gov The benzyloxypropyl group provides a stable protecting group for the oxygen atom of the hydroxylamine, preventing unwanted side reactions during the acylation step. Subsequent debenzylation, typically through catalytic hydrogenation, would then yield the free hydroxamic acid. This two-step process allows for the clean and efficient synthesis of hydroxamic acids from a wide range of carboxylic acids.

Table 1: General Scheme for N-Hydroxyamide and Hydroxamic Acid Synthesis

| Step | Reactants | Product | Key Transformation |

| 1 | O-(3-(Benzyloxy)propyl)hydroxylamine + Activated Carboxylic Acid | O-(3-(Benzyloxy)propyl)-N-acyl-hydroxylamine | Acylation of the hydroxylamine |

| 2 | O-(3-(Benzyloxy)propyl)-N-acyl-hydroxylamine | N-acyl-hydroxamic acid | Deprotection (e.g., hydrogenolysis) |

Development of Multifunctional Chelators (e.g., HOPO-Hydroxamate Hybrids)

The development of multifunctional chelators for metal ions is a significant area of research, particularly for applications in medicine and materials science. Hydroxypyridinone (HOPO) and hydroxamic acid moieties are both excellent metal binders. nih.govnih.gov Hybrid chelators that incorporate both of these functional groups can exhibit enhanced affinity and selectivity for specific metal ions.

O-(3-(Benzyloxy)propyl)hydroxylamine is a promising building block for the synthesis of such hybrid chelators. The hydroxylamine group can be used to introduce a hydroxamate functionality, while the terminal benzyl ether can be deprotected to reveal a hydroxyl group. This hydroxyl group can then serve as an attachment point for a HOPO-containing scaffold or other chelating moieties. The propyl linker provides flexibility and can be tailored to optimize the geometry of the final chelator for effective metal coordination.

Intermediates in Natural Product-Inspired Scaffold Construction

Many natural products contain complex nitrogen- and oxygen-containing scaffolds. nih.gov The synthesis of these molecules often relies on the use of versatile building blocks that can introduce key functional groups and stereocenters. O-(3-(Benzyloxy)propyl)hydroxylamine can serve as such a building block.

The hydroxylamine functionality can be used to construct various heterocyclic systems, as discussed earlier. The benzyloxypropyl chain provides a handle for further elaboration. For instance, the terminal alcohol (after deprotection) could be oxidized to an aldehyde for use in olefination or aldol (B89426) reactions, or it could be converted into a leaving group for nucleophilic substitution. This allows for the construction of more complex carbon skeletons appended to the nitrogen-containing core, mimicking the structures of various natural products.

Derivatization Reagent in Analytical Chemistry and Metabolomics

The quantitative analysis of small molecules in complex biological matrices is a significant challenge in analytical chemistry and metabolomics. nih.gov Many important metabolites, such as carboxylic acids, exhibit poor retention on reverse-phase liquid chromatography columns and low ionization efficiency in mass spectrometry, making their detection and quantification difficult. nih.govresearchgate.net Chemical derivatization is a powerful strategy to overcome these limitations.

Enhancing Detection and Quantification of Carboxylic Acids via LC-MS/MS

O-(3-(Benzyloxy)propyl)hydroxylamine, and its close analog O-benzylhydroxylamine, have proven to be highly effective derivatization reagents for carboxylic acids in liquid chromatography-mass spectrometry (LC-MS/MS) analysis. nih.govresearchgate.netnih.gov The derivatization reaction involves the coupling of the hydroxylamine with the carboxyl group of the analyte in the presence of a carbodiimide (B86325) activating agent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form a stable hydroxamate ester.

This derivatization strategy offers several key advantages:

Improved Chromatographic Retention: The addition of the benzylic group significantly increases the hydrophobicity of the carboxylic acid analyte, leading to better retention and separation on reverse-phase LC columns.

Enhanced Ionization Efficiency: The presence of the benzyl group and the nitrogen atom in the derivative promotes efficient protonation in the electrospray ionization (ESI) source of the mass spectrometer, resulting in a dramatic increase in signal intensity.

Specific Fragmentation: The derivatives often produce a common fragment ion upon collision-induced dissociation (CID) in the mass spectrometer, which can be used for selective and sensitive detection in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes. For derivatives of O-benzylhydroxylamine, a common reporter ion is often observed at m/z = 91, corresponding to the tropylium (B1234903) ion. researchgate.net

Table 2: Representative Carboxylic Acids Derivatized with O-Benzylhydroxylamine for LC-MS/MS Analysis

| Analyte Class | Example Compounds | Biological Relevance |

| Tricarboxylic Acid (TCA) Cycle Intermediates | Citrate, α-Ketoglutarate, Succinate, Fumarate, Malate | Central Energy Metabolism |

| Short-Chain Fatty Acids (SCFAs) | Acetate, Propionate, Butyrate | Gut Microbiome Metabolism |

| Kynurenine Pathway Metabolites | Kynurenic Acid, Xanthurenic Acid | Tryptophan Metabolism |

| Glycolysis Metabolites | Pyruvate, Lactate | Glucose Metabolism |

Data based on studies using O-benzylhydroxylamine, with similar performance expected for O-(3-(Benzyloxy)propyl)hydroxylamine. nih.govnih.govresearchgate.net

This derivatization method has been successfully applied to the targeted metabolomics analysis of a wide range of carboxylic acids in various biological matrices, including plasma, urine, saliva, and tissue extracts. nih.govresearchgate.net The use of O-(3-(Benzyloxy)propyl)hydroxylamine would be expected to provide similar enhancements in analytical performance, with the propyl chain potentially offering subtle differences in chromatographic behavior that could be advantageous for specific applications.

Derivatization of Carbonyl Compounds for Spectrometric Analysis

The quantitative analysis of endogenous carbonyl compounds, such as aldehydes and ketones, in complex biological matrices presents a significant analytical challenge due to their potential instability and poor ionization efficiency in mass spectrometry (MS). Chemical derivatization is a key strategy to overcome these limitations, and O-substituted hydroxylamines are effective reagents for this purpose. nih.gov O-(3-(Benzyloxy)propyl)hydroxylamine and its analogs, like O-benzylhydroxylamine (O-BHA), react with the carbonyl group to form stable oxime ether derivatives. nih.govresearchgate.net

This derivatization significantly enhances the performance of liquid chromatography-mass spectrometry (LC-MS) analysis in several ways. The introduction of the benzyl group increases the hydrophobicity of the analyte, which improves its retention and separation on reversed-phase chromatography columns. nih.govresearchgate.net Furthermore, the benzyl moiety facilitates efficient ionization, particularly in electrospray ionization (ESI), leading to a substantial increase in signal intensity and improved sensitivity. nih.gov For instance, derivatization with O-substituted hydroxylamines has been shown to increase detection sensitivity by up to three orders of magnitude for some steroid hormones. nih.gov The specific structure of the derivatizing agent can be tailored for different analytical goals; for example, using a brominated O-benzylhydroxylamine introduces a characteristic isotopic pattern (79Br/81Br) that allows for the specific detection of all derivatized carbonyl compounds within a complex mixture. nih.gov

| Parameter | Before Derivatization | After Derivatization with O-(3-(Benzyloxy)propyl)hydroxylamine Analog | Rationale for Improvement |

|---|---|---|---|

| Chromatographic Retention (RP-HPLC) | Poor/Early Elution | Increased Retention Time | Increased hydrophobicity from the benzyloxypropyl group. nih.govresearchgate.net |

| Mass Spectrometry Signal (ESI-MS) | Low/Variable | Significantly Increased | Improved ionization efficiency due to the benzyl moiety. nih.gov |

| Structural Stability | Potentially Unstable | Stable Oxime Ether Formed | Covalent modification prevents degradation and rearrangement reactions. nih.gov |

| Specificity of Detection | Low (High Background) | High (with tagged analogs) | Introduction of unique moieties (e.g., isotopes) allows for targeted detection. nih.gov |

Facilitating Chromatographic Separations of Complex Biomolecules (e.g., Oligosaccharides)

The analysis of complex carbohydrates, such as monosaccharides and oligosaccharides, is hampered by their high polarity, lack of a strong chromophore for UV detection, and the existence of anomers (α and β forms) at the reducing end, which leads to peak splitting and complicates chromatographic separation. acs.orgnih.govresearchgate.net Derivatization with hydroxylamine-containing reagents is an effective strategy to address these issues. acs.orgnih.gov

When an oligosaccharide is treated with a reagent like O-(3-(Benzyloxy)propyl)hydroxylamine, the hydroxylamine moiety reacts with the aldehyde of the open-chain form of the reducing sugar to form a stable oxime. This modification has several benefits for chromatographic analysis. diva-portal.org Firstly, it eliminates the anomeric center, resulting in a single, sharp peak for each oligosaccharide and simplifying the chromatogram. nih.govdiva-portal.org Secondly, the introduction of the benzyloxypropyl group significantly increases the hydrophobicity of the sugar, enabling excellent separation on reversed-phase high-performance liquid chromatography (RP-HPLC) columns, a mode of chromatography not typically suited for underivatized carbohydrates. nih.govdiva-portal.org Studies using analogous reagents like O-(4-Methoxybenzyl)hydroxylamine have demonstrated an 83 to 1600-fold increase in detection sensitivity for monosaccharides in LC-MS/MS analysis. acs.org This approach allows for the efficient separation of even closely related isomers, such as lacto-N-tetraose and lacto-N-neotetraose, which is difficult to achieve with underivatized molecules. nih.gov

| Challenge in Oligosaccharide Analysis | Impact on Chromatography | Solution via Derivatization with Hydroxylamine Reagent |

|---|---|---|

| Anomerization (α/β forms) | Peak splitting/broadening, complex chromatograms. | Forms a single, stable oxime derivative, resulting in sharp, single peaks. nih.govdiva-portal.org |

| High Polarity | Poor retention on reversed-phase (RP) columns. | Increases hydrophobicity, allowing for excellent separation using RP-HPLC. nih.gov |

| Lack of Chromophore | Low sensitivity with UV detection. | Introduces an aromatic (benzyl) group that can be detected by UV. researchgate.net |

| Poor Ionization Efficiency | Low sensitivity in mass spectrometry. | Enhances ionization, leading to significantly improved detection limits. acs.org |

Design Paradigms in Chemical Biology and Medicinal Chemistry

Bioisosteric Replacements for Modulating Chemical Space and ADMET-Related Parameters

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry used to optimize a drug candidate's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govu-tokyo.ac.jpcambridgemedchemconsulting.com The O-alkylhydroxylamine moiety has emerged as a valuable bioisostere for hydrocarbon (–CHR–CH2–) or ether (–CHR–OR′–) units. nih.govnih.gov This substitution can profoundly influence key physicochemical parameters that govern a molecule's behavior in vivo.

A primary application of this bioisosteric replacement is the modulation of lipophilicity, a critical parameter that affects solubility, permeability, and metabolic stability. nih.govu-tokyo.ac.jp Replacing a carbon-carbon bond with an N,N,O-trisubstituted hydroxylamine typically reduces the partition coefficient (logP) to a degree comparable to introducing a tertiary amine. nih.govnih.gov However, unlike tertiary amines which are strongly basic, the hydroxylamine moiety is only weakly basic. This results in a higher distribution coefficient at physiological pH (logD7.4) compared to the corresponding amine, which can be advantageous for cell permeability and target engagement. nih.gov Furthermore, this bioisosteric switch has been shown to improve metabolic stability and reduce human plasma protein binding relative to the parent hydrocarbon or ether analogs, all while causing a negligible increase in molecular weight. nih.govnih.gov

| ADMET-Related Parameter | Effect of Replacing –CH2–CH2– with –N(R)–O– | Source of Improvement |

|---|---|---|

| Lipophilicity (logP) | Decreased | Introduction of polar N-O bond. nih.govnih.gov |

| Distribution Coefficient (logD7.4) | Higher than corresponding amine isostere | Weak basicity of the hydroxylamine nitrogen. nih.gov |

| Metabolic Stability | Increased | Blocks sites susceptible to oxidative metabolism (e.g., by cytochrome P450 enzymes). nih.govnih.govpressbooks.pub |

| Plasma Protein Binding | Reduced | Alteration of overall polarity and hydrogen bonding capacity. nih.gov |

Development of Molecular Probes for Mechanistic Biological Studies (Synthetic Aspects)

Molecular probes are essential tools in chemical biology for interrogating complex biological systems. The synthesis of effective probes requires building blocks that can be incorporated into larger molecular architectures without interfering with their function. O-(3-(Benzyloxy)propyl)hydroxylamine is a valuable synthetic precursor for constructing such probes. Its utility stems from its bifunctional nature: the hydroxylamine group provides a handle for conjugation, while the benzyl ether serves as a robust protecting group for a terminal hydroxyl function. nih.govnih.gov

The hydroxylamine moiety can react selectively with aldehydes or ketones on a target molecule (e.g., a small molecule, peptide, or metabolite) to form a stable oxime ether linkage. This reaction is often high-yielding and proceeds under mild conditions compatible with sensitive biological molecules. The three-carbon propyl chain provides a flexible spacer, and the terminal benzyl ether protects a hydroxyl group that can be unmasked in a later synthetic step. Deprotection, typically via catalytic hydrogenation, reveals a primary alcohol. This newly available hydroxyl group can then be used for further functionalization, such as the attachment of a reporter tag (e.g., a fluorophore or biotin) or another biologically active component. This synthetic strategy allows for the modular assembly of complex molecular probes designed for applications like activity-based protein profiling or target identification. researchgate.net

Linker Design for Advanced Chemical Conjugates

Linkers are critical components of advanced chemical conjugates, such as antibody-drug conjugates (ADCs), that connect a targeting moiety (e.g., an antibody) to a payload (e.g., a cytotoxic drug). nih.govnih.govresearchgate.net The design of the linker profoundly impacts the stability, solubility, and efficacy of the conjugate. O-(3-(Benzyloxy)propyl)hydroxylamine serves as an excellent foundational element for the synthesis of such linkers.

The molecule itself embodies the key features of a linker component: a reactive handle and a spacer unit. nih.govcreative-biolabs.com The hydroxylamine group can be used to attach to a payload that contains a carbonyl group, forming a stable oxime linkage. Alternatively, it can be coupled to a carboxylic acid to generate a hydroxamic acid, a common chelating group or structural motif. nih.gov The benzyloxypropyl segment functions as a stable, defined-length spacer that separates the conjugated molecules, which can be critical for maintaining the biological activity of each component. nih.gov After incorporation into the conjugate, the benzyl ether can be removed if a free hydroxyl group is needed for modulating properties like solubility or for serving as an attachment point for other functionalities. The versatility of the hydroxylamine and the protected hydroxyl group makes this scaffold a valuable tool for creating sophisticated linkers for a new generation of targeted therapeutics and diagnostic agents. nih.gov

| Linker Component | Role Provided by O-(3-(Benzyloxy)propyl)hydroxylamine | Chemical Rationale |

|---|---|---|

| Reactive Handle | Provides a nucleophilic hydroxylamine group. | Reacts with carbonyls to form stable oximes or with acids to form hydroxamic acids. nih.gov |

| Spacer Unit | Offers a flexible three-carbon (propyl) chain. | Physically separates the conjugated moieties to prevent steric hindrance. nih.gov |

| Modularity/Protecting Group | Contains a benzyl ether protecting a terminal hydroxyl group. | Allows for late-stage deprotection and further functionalization to tune properties like solubility. nih.gov |

| Stability | Forms stable ether and subsequent oxime linkages. | Ensures the integrity of the conjugate until it reaches its target. nih.govnih.gov |

Advanced Analytical and Spectroscopic Characterization of O 3 Benzyloxy Propyl Hydroxylamine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the molecular structure of a compound by observing the behavior of atomic nuclei in a magnetic field. For O-(3-(Benzyloxy)propyl)hydroxylamine, various NMR experiments would be employed to elucidate its complete structural framework.

Proton (¹H) NMR for Structural Connectivity

Proton NMR (¹H NMR) spectroscopy would be utilized to determine the number of different types of protons, their chemical environments, and their connectivity within the molecule. The spectrum would be expected to show distinct signals for the protons of the benzylic group, the propyl chain, and the hydroxylamine (B1172632) moiety. Analysis of chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) would allow for the assignment of each proton to its specific position in the molecule.

A hypothetical data table for the ¹H NMR spectrum of O-(3-(Benzyloxy)propyl)hydroxylamine would resemble the following:

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ar-H | N/A | N/A | N/A | N/A |

| -CH₂-Ar | N/A | N/A | N/A | N/A |

| -O-CH₂-CH₂- | N/A | N/A | N/A | N/A |

| -CH₂-CH₂-CH₂- | N/A | N/A | N/A | N/A |

| -CH₂-O-N- | N/A | N/A | N/A | N/A |

| -NH₂OH | N/A | N/A | N/A | N/A |

Carbon (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy would be employed to identify all unique carbon environments within the molecule. The number of signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms. The chemical shifts of these signals provide information about the type of carbon (e.g., aromatic, aliphatic, attached to an electronegative atom).

A prospective ¹³C NMR data table for O-(3-(Benzyloxy)propyl)hydroxylamine would be structured as follows:

| Carbon Assignment | Chemical Shift (ppm) |

| Ar-C | N/A |

| Ar-C (ipso) | N/A |

| -CH₂-Ar | N/A |

| -O-CH₂-CH₂- | N/A |

| -CH₂-CH₂-CH₂- | N/A |

| -CH₂-O-N- | N/A |

Two-Dimensional NMR Techniques for Complex Structures

For an unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are essential. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would be used to correlate directly bonded proton and carbon atoms. Heteronuclear Multiple Bond Correlation (HMBC) would reveal longer-range (2-3 bond) correlations between protons and carbons, helping to piece together the molecular fragments. Correlation Spectroscopy (COSY) would identify proton-proton couplings within the same spin system.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of a compound and for obtaining information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of O-(3-(Benzyloxy)propyl)hydroxylamine with high precision. This allows for the calculation of its elemental composition, which serves as a powerful confirmation of the molecular formula (C₁₀H₁₅NO₂).

The expected HRMS data would be presented as:

| Ion | Calculated Exact Mass | Measured Exact Mass | Difference (ppm) |

| [M+H]⁺ | 182.1125 | N/A | N/A |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern provides valuable information about the compound's structure, as specific bonds break in predictable ways. For O-(3-(Benzyloxy)propyl)hydroxylamine, key fragmentations would be expected, such as the cleavage of the benzylic group or fragmentations along the propyl chain.

A representative MS/MS data table would include:

| Precursor Ion (m/z) | Fragment Ions (m/z) | Proposed Fragment Structure |

| 182.11 | N/A | N/A |

| 182.11 | N/A | N/A |

| 182.11 | N/A | N/A |

Applications in Reaction Monitoring and Product Identification

The synthesis of O-(3-(Benzyloxy)propyl)hydroxylamine and related O-alkylhydroxylamines requires careful monitoring to ensure the reaction proceeds to completion and to identify the desired product from potential side products. Several analytical techniques are instrumental in this process.

Thin-layer chromatography (TLC) is a fundamental technique for real-time reaction monitoring. In a typical synthesis, such as the alkylation of a hydroxylamine precursor with 3-(benzyloxy)propyl bromide, TLC can be used to track the consumption of the starting materials and the appearance of the product. By spotting the reaction mixture on a TLC plate alongside the starting materials, the progress can be visualized. The difference in polarity between the reactants and the product, O-(3-(Benzyloxy)propyl)hydroxylamine, allows for their separation on the stationary phase, with the product spot appearing at a different retention factor (Rf) value.

High-performance liquid chromatography (HPLC) offers a more quantitative approach to reaction monitoring and product identification. For the synthesis of hydroxylamine derivatives, reversed-phase HPLC is often employed. A C18 column with a mobile phase gradient, for instance, starting with a higher polarity solvent mixture (e.g., water/acetonitrile with a small percentage of formic acid or trifluoroacetic acid) and gradually increasing the organic solvent content, can effectively separate the reactants, intermediates, and the final product. The retention time of the product can be compared to that of a known standard for identification. Furthermore, the peak area in the chromatogram provides a quantitative measure of the product's concentration, allowing for the determination of reaction yield and purity. In the enantioselective synthesis of hydroxylamine-containing heterocycles, chiral HPLC is crucial for determining the enantiomeric excess (ee) of the product. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of the final product. For O-(3-(Benzyloxy)propyl)hydroxylamine, ¹H NMR and ¹³C NMR spectroscopy would provide definitive evidence of its structure. The ¹H NMR spectrum would show characteristic signals for the benzylic protons, the aromatic protons of the benzyl (B1604629) group, and the aliphatic protons of the propyl chain and the hydroxylamine moiety. Similarly, the ¹³C NMR spectrum would display distinct peaks for each carbon atom in the molecule, confirming the connectivity of the atoms. In some studies, ¹H NMR has been used to determine the yield of a crude product with the aid of an internal standard. acs.org

Table 1: Analytical Techniques for Monitoring the Synthesis of O-Alkylhydroxylamines

| Analytical Technique | Application in Synthesis | Information Obtained |

| Thin-Layer Chromatography (TLC) | Real-time reaction progress monitoring. | Qualitative assessment of reactant consumption and product formation (Rf values). |

| High-Performance Liquid Chromatography (HPLC) | Quantitative reaction monitoring, purity assessment, and product identification. | Retention time for identification, peak area for quantification of yield and purity. |

| Chiral HPLC | Determination of enantiomeric purity in asymmetric synthesis. | Enantiomeric excess (ee) values. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of the final product. | Chemical shifts and coupling constants providing detailed structural information. |

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For O-(3-(Benzyloxy)propyl)hydroxylamine, the IR spectrum would exhibit characteristic absorption bands corresponding to its various functional groups.

Due to the lack of a publicly available experimental IR spectrum for O-(3-(Benzyloxy)propyl)hydroxylamine, a predictive analysis based on the known absorption ranges of its constituent functional groups and comparison with a closely related analogue, O-benzylhydroxylamine hydrochloride, can be made.

The key functional groups in O-(3-(Benzyloxy)propyl)hydroxylamine and their expected IR absorption regions are:

N-H stretching: The primary amine of the hydroxylamine group (-ONH₂) would typically show two bands in the region of 3400-3250 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations.

C-H stretching (aromatic): The C-H bonds of the benzene (B151609) ring are expected to absorb in the region of 3100-3000 cm⁻¹.

C-H stretching (aliphatic): The C-H bonds of the propyl chain will show strong absorptions in the 3000-2850 cm⁻¹ range.

C=C stretching (aromatic): The in-ring carbon-carbon double bonds of the benzene ring typically give rise to one or more bands in the 1600-1450 cm⁻¹ region.

N-H bending: The bending vibration of the N-H bond in the primary amine is expected to appear around 1650-1580 cm⁻¹.

C-O stretching (ether): The C-O-C ether linkage will exhibit a strong absorption band in the 1300-1000 cm⁻¹ range.

N-O stretching: The stretching vibration of the N-O bond in the hydroxylamine moiety is expected in the 1000-800 cm⁻¹ region.

An available FTIR spectrum of O-benzylhydroxylamine hydrochloride shows characteristic peaks that can be used for comparison. Although the hydrochloride salt form will influence the N-H stretching region, other key absorptions will be similar.

Table 2: Predicted Infrared Absorption Bands for O-(3-(Benzyloxy)propyl)hydroxylamine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxylamine (-ONH₂) | N-H Stretch | 3400-3250 (two bands) |

| Benzene Ring | Aromatic C-H Stretch | 3100-3000 |

| Propyl Chain (-CH₂-) | Aliphatic C-H Stretch | 3000-2850 |

| Benzene Ring | C=C Stretch | 1600-1450 |

| Hydroxylamine (-ONH₂) | N-H Bend | 1650-1580 |

| Ether (-CH₂-O-CH₂-) | C-O Stretch | 1300-1000 |

| Hydroxylamine (-ONH₂) | N-O Stretch | 1000-800 |

X-ray Crystallography for Definitive Solid-State Structural Elucidation

Currently, there is no published crystal structure for O-(3-(Benzyloxy)propyl)hydroxylamine in the Cambridge Structural Database. However, the analysis of crystal structures of related compounds can provide valuable insights into the potential solid-state conformation of this molecule.

For instance, the crystal structure of N-benzyl-o-methoxybenzothiohydroxamic acid reveals a Z-configuration with an intramolecular hydrogen bond. While this compound has a different substitution pattern on the nitrogen atom, it demonstrates the conformational preferences that can be adopted by molecules containing a benzylic group and a hydroxylamine-related moiety. researchgate.net

Table 3: Representative Crystallographic Data for an Analogous N-Benzyl Compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.123(2) |

| b (Å) | 9.456(3) |

| c (Å) | 15.678(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1205.1(6) |

| Z | 4 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for organic molecules of similar size and complexity.

The definitive solid-state structure of O-(3-(Benzyloxy)propyl)hydroxylamine, once determined, would provide invaluable information for understanding its chemical reactivity, physical properties, and potential biological interactions.

Computational Chemistry and Theoretical Modeling of O 3 Benzyloxy Propyl Hydroxylamine Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These ab initio and Density Functional Theory (DFT) methods model the molecule in a static state, typically in a vacuum or with a solvent model, to determine its preferred geometry and electronic configuration. For O-(3-(Benzyloxy)propyl)hydroxylamine, such calculations are crucial for elucidating the interplay between its flexible alkyl chain, the electron-rich benzyloxy group, and the reactive hydroxylamine (B1172632) moiety.

Electronic structure analysis focuses on the distribution of electrons within the molecule, which governs its stability, reactivity, and intermolecular interactions. Methods like DFT, often using functionals such as B3LYP with a basis set like 6-31G(d,p), are employed to optimize the molecular geometry and calculate electronic properties.

Key aspects of this analysis include the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the electron-rich parts of the molecule, indicating sites susceptible to electrophilic attack. For O-(3-(Benzyloxy)propyl)hydroxylamine, the HOMO is expected to have significant contributions from the lone pairs on the nitrogen and oxygen atoms of the hydroxylamine group. The LUMO, conversely, identifies regions prone to nucleophilic attack. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity.

Furthermore, the calculation of the molecular electrostatic potential (MEP) map provides a visual representation of charge distribution. Red, electron-rich regions (negative potential) are anticipated around the oxygen and nitrogen atoms, highlighting their roles as hydrogen bond acceptors and nucleophilic centers. Blue, electron-poor regions (positive potential) would be found around the amine hydrogens, indicating their potential as hydrogen bond donors. Mulliken atomic charge analysis quantifies this distribution, assigning partial charges to each atom in the molecule.

Table 1: Hypothetical Mulliken Atomic Charges for Key Heteroatoms in O-(3-(Benzyloxy)propyl)hydroxylamine

Calculated using DFT at the B3LYP/6-31G(d,p) level of theory.

| Atom | Element | Hypothetical Mulliken Charge (a.u.) |

|---|---|---|

| O1 (ether) | Oxygen | -0.55 |

| O2 (amine) | Oxygen | -0.48 |

Theoretical calculations are highly effective in predicting spectroscopic data, which serves as a powerful tool for structure verification. The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts using the optimized geometry from DFT calculations. These predictions can be compared with experimental data to confirm the molecular structure or to assign specific signals to individual nuclei. nih.gov

For O-(3-(Benzyloxy)propyl)hydroxylamine, theoretical ¹H and ¹³C NMR spectra can be generated. The predicted chemical shifts are influenced by the local electronic environment of each nucleus. For instance, the protons on the carbon adjacent to the hydroxylamine's oxygen atom (C-O-NH₂) would be expected to have a higher chemical shift compared to other methylene (B1212753) protons in the propyl chain due to the oxygen's deshielding effect. Similarly, the aromatic protons of the benzyl (B1604629) group would appear in the characteristic downfield region. While DFT calculations can provide reasonably accurate predictions, deviations from experimental values can occur due to solvent effects and molecular dynamics not captured in the static model. nih.gov

Table 2: Predicted vs. Typical Experimental ¹H NMR Chemical Shifts (ppm)

Predicted shifts are illustrative, based on theoretical calculations (DFT/GIAO).

| Protons | Functional Group | Predicted Shift (ppm) | Typical Experimental Range (ppm) |

|---|---|---|---|

| Ar-H | Aromatic | 7.35 - 7.20 | 7.40 - 7.20 |

| Ar-CH₂ | Benzylic | 4.50 | 4.40 - 4.60 |

| O-CH₂-CH₂ | Propyl Chain | 3.65 | 3.50 - 3.70 |

| CH₂-CH₂-CH₂ | Propyl Chain | 1.95 | 1.80 - 2.00 |

| CH₂-O-NH₂ | Propyl Chain | 3.90 | 3.80 - 4.00 |

Mechanistic Pathway Modeling

Computational modeling is indispensable for investigating reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult or impossible to observe experimentally. This provides a detailed, step-by-step view of how a chemical transformation occurs.

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a first-order saddle point on the potential energy surface. Identifying and characterizing the TS is key to understanding a reaction's kinetics and predicting its feasibility. Computational methods locate a TS structure and then confirm its identity by performing a frequency calculation. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate (e.g., bond formation or cleavage). researchgate.net

For a reaction involving O-(3-(Benzyloxy)propyl)hydroxylamine, such as its O-alkylation or its role as a nucleophile in an addition reaction, the TS would feature partially formed and partially broken bonds. The calculated activation energy (the energy difference between the reactants and the TS) is a direct predictor of the reaction rate.

Table 3: Illustrative Parameters for a Hypothetical SN2 Reaction Transition State

Reaction: O-(3-(Benzyloxy)propyl)hydroxylamine + CH₃Cl → [TS]‡ → Product

| Parameter | Value | Description |

|---|---|---|

| N-C Bond Length | 2.15 Å | Partially formed bond |

| C-Cl Bond Length | 2.25 Å | Partially broken bond |

| Imaginary Frequency | 350i cm⁻¹ | Confirms structure as a true TS |

Beyond a single transition state, computational chemistry can be used to map the entire energy landscape of a reaction pathway. This involves calculating the energies of reactants, intermediates, transition states, and products. By connecting these stationary points, an intrinsic reaction coordinate (IRC) calculation can confirm that a given TS correctly links the desired reactants and products.

Exploring the complete potential energy surface is particularly important for reactions with multiple possible pathways or intermediates. It allows researchers to identify the most favorable reaction channel (the one with the lowest activation barriers) and to understand potential side reactions. For complex processes, such as the decomposition of hydroxylamines, these energy landscapes can reveal intricate networks of competing reactions. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations typically focus on a single, minimum-energy structure, molecules like O-(3-(Benzyloxy)propyl)hydroxylamine are flexible and exist as an ensemble of different conformations at room temperature. Conformational analysis and molecular dynamics (MD) simulations are used to study this dynamic behavior. nih.gov

Conformational analysis begins with a systematic or stochastic search of the potential energy surface to identify various low-energy conformers (rotamers). The relative populations of these conformers can be estimated using the Boltzmann distribution based on their calculated energies. For O-(3-(Benzyloxy)propyl)hydroxylamine, key degrees of freedom include rotation around the C-C and C-O single bonds in the propyl and benzyloxy linkers.

Molecular dynamics simulations provide a more detailed view by simulating the atomic motions of the molecule over time, typically on the nanosecond to microsecond timescale. nih.gov An MD simulation numerically solves Newton's equations of motion for the atoms, using a force field to describe the potential energy of the system. This allows for the exploration of the conformational space accessible at a given temperature and in a specific environment, such as in a water box to simulate aqueous solution. Analysis of the MD trajectory can reveal preferred conformations, the timescales of transitions between them, and the nature of interactions with solvent molecules. This provides a dynamic picture that is often more representative of the molecule's behavior in a real-world system.

Table 4: Key Dihedral Angles for Conformational Analysis

| Dihedral Angle | Atoms Involved | Description |

| τ₁ | Ar-CH₂-O-CH₂ | Defines orientation of the benzyl group relative to the propyl chain |

| τ₂ | CH₂-O-CH₂-CH₂ | Defines the "kink" in the ether linkage |

| τ₃ | O-CH₂-CH₂-CH₂ | Defines the central part of the propyl chain's conformation |

| τ₄ | CH₂-CH₂-CH₂-O | Defines the orientation near the hydroxylamine group |

| τ₅ | CH₂-O-N-H | Defines the rotation around the O-N bond |

Predictive Modeling of Chemical Behavior and Design Parameters

The chemical behavior and therapeutic potential of O-(3-(Benzyloxy)propyl)hydroxylamine can be extensively investigated and optimized using a suite of computational chemistry and theoretical modeling techniques. These predictive models allow for an in-silico evaluation of molecular properties, reactivity, and interactions, thereby guiding the rational design of analogues with enhanced characteristics. The primary methodologies include Quantitative Structure-Activity Relationship (QSAR) modeling, quantum mechanics (QM) calculations, and Molecular Dynamics (MD) simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For O-(3-(Benzyloxy)propyl)hydroxylamine and its derivatives, QSAR can be a powerful tool to predict activity, such as inhibitory potential against specific enzymes, without the need for synthesis and experimental testing of every analogue.

A typical QSAR study would involve generating a dataset of O-(3-(Benzyloxy)propyl)hydroxylamine analogues with variations in the benzyl ring, the propyl linker, and the hydroxylamine group. The biological activity of these compounds would be determined experimentally, and then computational methods would be used to calculate a variety of molecular descriptors for each analogue. These descriptors, which quantify different aspects of the molecule's physicochemical properties, are then used to build a predictive model.

Key molecular descriptors relevant for a QSAR analysis of O-(3-(Benzyloxy)propyl)hydroxylamine analogues would include:

Topological Descriptors: Quantify molecular shape, size, and branching.

Electronic Descriptors: Describe the molecule's electronic properties, such as dipole moment and partial charges on atoms.

Hydrophobicity Descriptors: Typically represented by the logarithm of the octanol-water partition coefficient (LogP), which is crucial for cell membrane permeability. acs.org

Steric Descriptors: Such as molecular volume and surface area, which are important for receptor binding.

The table below illustrates a hypothetical set of descriptors that could be used in a QSAR model for a series of O-(3-(Benzyloxy)propyl)hydroxylamine derivatives.

| Analogue | Substitution | LogP | Molecular Weight (g/mol) | Polar Surface Area (Ų) | Biological Activity (IC₅₀, µM) |

|---|---|---|---|---|---|

| Parent | H | 1.85 | 181.23 | 38.5 | 1.2 |

| Analogue 1 | 4-Chloro | 2.55 | 215.67 | 38.5 | 0.75 |

| Analogue 2 | 4-Methoxy | 1.78 | 211.26 | 47.7 | 1.5 |

| Analogue 3 | 3-Fluoro | 2.03 | 199.22 | 38.5 | 0.9 |

By applying statistical methods like partial least squares (PLS) to such data, a predictive equation is generated. semanticscholar.org This model can then be used to estimate the biological activity of new, unsynthesized analogues, prioritizing the most promising candidates for synthesis and further investigation. For instance, studies on O-alkylhydroxylamines have shown that adding halogen atoms to the meta position of the aromatic ring can improve inhibitory potency against enzymes like indoleamine 2,3-dioxygenase-1 (IDO1). nih.govnih.gov

Quantum Mechanics (QM) Based Predictions

Quantum mechanics calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure of O-(3-(Benzyloxy)propyl)hydroxylamine, which governs its reactivity and stability. mdpi.com DFT can be used to calculate a variety of molecular properties from first principles.

Optimized Molecular Geometry: DFT calculations can determine the most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the molecule's surface. It helps identify electron-rich regions (nucleophilic sites, typically colored red or yellow) and electron-poor regions (electrophilic sites, typically colored blue). This is invaluable for predicting how the molecule will interact with other molecules, including biological targets. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and donor-acceptor interactions within the molecule, helping to understand its bonding and stability. researchgate.net

The following table presents a set of hypothetical, yet realistic, properties for O-(3-(Benzyloxy)propyl)hydroxylamine that could be obtained from DFT calculations.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to the ability to donate an electron. |

| LUMO Energy | -0.8 eV | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | 5.7 eV | Indicates high kinetic stability. |

| Dipole Moment | 2.1 Debye | Quantifies the overall polarity of the molecule. |

| NBO Charge on Amino N | -0.45 e | Indicates a nucleophilic nitrogen atom. |

| NBO Charge on Hydroxyl O | -0.62 e | Indicates a highly electronegative, nucleophilic oxygen. |

These QM-derived parameters are fundamental to understanding the intrinsic chemical behavior of the molecule and can be used as descriptors in more advanced QSAR models.

Molecular Dynamics (MD) Simulations

While QM methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations predict the dynamic behavior of O-(3-(Benzyloxy)propyl)hydroxylamine over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior at the atomic level.

For O-(3-(Benzyloxy)propyl)hydroxylamine, MD simulations can be used to:

Analyze Conformational Flexibility: Determine the range of shapes the molecule can adopt in solution and identify the most populated conformations.

Study Solvation: Investigate how the molecule interacts with solvent molecules, such as water, which is crucial for understanding its solubility and behavior in a biological environment. researchgate.netnih.gov

Predict Binding Modes: Simulate the interaction of O-(3-(Benzyloxy)propyl)hydroxylamine with a biological target, such as the active site of an enzyme. This can reveal the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex and can predict the binding affinity. rsc.org

Membrane Permeation: Simulate the process of the molecule crossing a lipid bilayer, providing insights into its potential for passive absorption and cell permeability.

A typical MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and running the simulation for a period of nanoseconds to microseconds.

| Simulation Parameter/Output | Description | Relevance to Design |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the molecule's backbone atoms from a reference structure over time. | Indicates conformational stability in a given environment. |

| Radial Distribution Function (RDF) | Describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. | Characterizes the solvation shell and hydrogen bonding with the solvent. |

| Binding Free Energy | Calculated from simulations of the molecule in complex with a receptor (e.g., using MM/PBSA or free energy perturbation). | Predicts the binding affinity and helps rank potential drug candidates. |

| Potential of Mean Force (PMF) | Calculates the energy profile as the molecule is pulled across a simulated cell membrane. | Predicts the ease of membrane permeation. |

Identification of Key Design Parameters

The collective insights from QSAR, QM, and MD modeling allow for the identification of key molecular features of O-(3-(Benzyloxy)propyl)hydroxylamine that can be systematically modified to tune its chemical and biological behavior. These "design parameters" are the primary focus for creating analogues with improved properties.

Based on the structure of O-(3-(Benzyloxy)propyl)hydroxylamine, the key design parameters are:

The Benzyl Ring: Substitutions on this ring can modulate electronic and steric properties. As suggested by studies on related compounds, introducing electron-withdrawing groups (like halogens) can enhance biological activity. nih.gov QSAR and DFT models can predict the optimal position and type of substituent to improve target affinity while maintaining favorable ADME (absorption, distribution, metabolism, and excretion) properties.

The Propyl Linker: The length and flexibility of this alkyl chain are critical. Shortening, lengthening, or introducing rigidity (e.g., with a double bond or a ring) can alter the molecule's conformation and how it fits into a binding pocket. MD simulations are ideal for exploring the consequences of these changes.

The Hydroxylamine Moiety: This functional group is crucial for interaction with many biological targets, particularly heme-containing enzymes. nih.gov While less frequently modified, QM calculations can be used to understand how changes to the electronic environment (e.g., through substitutions on the benzyl ring) affect the reactivity and binding properties of this group.

By systematically altering these parameters in silico and using predictive models to evaluate the impact on desired properties, the design cycle for new chemical entities based on the O-(3-(Benzyloxy)propyl)hydroxylamine scaffold can be significantly accelerated.

Q & A

Q. What are the recommended synthetic routes for O-(3-(Benzyloxy)propyl)hydroxylamine, and what critical parameters affect yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 3-(benzyloxy)propyl bromide with hydroxylamine under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Critical parameters include:

- Reaction Temperature : Excess heat may degrade the hydroxylamine group; optimal ranges are 0–25°C.

- Protecting Groups : The benzyloxy group stabilizes intermediates but requires deprotection steps (e.g., hydrogenolysis) for downstream applications .

- Purification : Silica gel chromatography or recrystallization in ethanol/water mixtures improves purity. Yield optimization often hinges on stoichiometric control of hydroxylamine (1.2–1.5 equivalents).

Q. How can researchers confirm the structural integrity of O-(3-(Benzyloxy)propyl)hydroxylamine post-synthesis?

- Methodological Answer : Use a combination of ¹H/¹³C NMR (e.g., δ ~3.6 ppm for benzyloxy methylene protons) and FT-IR (N–O stretch ~930 cm⁻¹). HPLC-MS with a C18 column (acetonitrile/water + 0.1% formic acid) confirms molecular ion peaks ([M+H]⁺ expected at m/z ~210). Cross-reference with commercial or literature spectra of analogous O-alkylhydroxylamines for validation .

Advanced Research Questions

Q. How does the benzyloxypropyl substituent influence the compound’s reactivity in nucleophilic reactions compared to other O-alkylhydroxylamines?

- Methodological Answer : The benzyloxy group enhances steric hindrance, reducing nucleophilic attack rates compared to shorter-chain analogs (e.g., O-methylhydroxylamine). However, the propyl linker introduces flexibility, enabling selective reactions in constrained environments (e.g., enzyme active sites). Kinetic studies under pseudo-first-order conditions (e.g., with benzaldehyde as an electrophile) reveal a 2–3× slower reaction rate vs. O-propylhydroxylamine. Computational modeling (DFT) can further map steric/electronic contributions .

Q. What analytical challenges arise when quantifying O-(3-(Benzyloxy)propyl)hydroxylamine in biological matrices, and how can they be mitigated?

- Methodological Answer : Challenges include:

- Matrix Interference : Serum proteins and lipids can adsorb the compound. Use protein precipitation (acetonitrile) followed by SPE (C18 cartridges) for cleanup.

- Oxidative Degradation : The hydroxylamine group is prone to oxidation. Add 1 mM EDTA to buffers and perform analyses under inert atmospheres (N₂).

- Detection Sensitivity : LC-ESI-MS/MS in MRM mode (transition m/z 210 → 152) improves specificity and limits of detection (LOD < 10 ng/mL) .

Q. How can researchers resolve contradictions in reported stability data under acidic conditions?

- Methodological Answer : Discrepancies may arise from varying experimental setups. Standardize stability studies by:

- pH Control : Use buffered solutions (pH 1–6) and monitor degradation via HPLC at 254 nm.

- Temperature : Accelerated stability testing (40–60°C) with Arrhenius modeling predicts shelf-life.

- Degradation Products : Identify byproducts (e.g., benzaldehyde via Schiff base formation) using HRMS and compare with synthetic standards. Recent studies show <10% degradation at pH 4 over 24 hours at 25°C .

Data Interpretation & Experimental Design

Q. What strategies are effective for optimizing reaction conditions to minimize byproducts during O-(3-(Benzyloxy)propyl)hydroxylamine synthesis?

- Methodological Answer : Employ Design of Experiments (DoE) to map interactions between variables:

- Factor Screening : Test temperature, solvent polarity (e.g., DMF vs. THF), and catalyst (e.g., KI for SN2 reactions).

- Response Surface Methodology (RSM) : Model yield and impurity profiles (e.g., over-alkylated byproducts) to identify optimal conditions. Recent optimizations achieved >75% yield with <5% impurities using DMF at 15°C .

Q. How can researchers validate the specificity of O-(3-(Benzyloxy)propyl)hydroxylamine in target engagement assays?

- Methodological Answer : Use competitive binding assays with isotopic labeling (e.g., ¹⁵N-hydroxylamine) and SPR (Surface Plasmon Resonance) to measure binding kinetics. Cross-validate with knockout models (e.g., CRISPR-edited cells lacking the target enzyme). For off-target profiling, employ chemoproteomics (e.g., activity-based protein profiling with alkyne-tagged probes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.